N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide is a complex organic compound characterized by the presence of a furan ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions:
Formation of the oxadiazole ring: : Starting from a suitable nitrile and hydroxylamine, the 1,2,4-oxadiazole core can be synthesized via cyclization.
Attachment of the furan ring: : Using a furan derivative, the oxadiazole ring is functionalized through a coupling reaction.
Preparation of the sulfonamide: : Sulfonylation of a suitable amine with a sulfonyl chloride produces the sulfonamide group.
Final assembly: : Coupling these intermediates together under controlled conditions yields the final product.
Industrial Production Methods
Scaling up this synthesis for industrial purposes requires optimization of each step to ensure high yield and purity. Solvent selection, temperature control, and reaction times are critical parameters that need to be finely tuned for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidative cleavage.
Reduction: : Reduction of the oxadiazole ring may lead to the formation of amino derivatives.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Can be carried out using hydride donors such as sodium borohydride.
Substitution: : Requires electrophilic reagents like chlorosulfonic acid for sulfonation reactions.
Major Products
The products depend on the specific reactions and conditions employed. Oxidative cleavage of the furan ring, for instance, produces aldehyde derivatives, whereas reduction of the oxadiazole ring yields amino derivatives.
Scientific Research Applications
This compound’s structure makes it versatile for various scientific applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to the bioactivity of the oxadiazole and sulfonamide moieties.
Industry: : Utilized in the development of advanced materials, including polymers with specific chemical properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : It can target enzymes, particularly those involved in metabolic pathways.
Pathways Involved: : The oxadiazole ring is known for its role in inhibiting enzymatic reactions, possibly by acting as a bioisostere for amide bonds in biological systems.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide stands out due to the presence of both oxadiazole and sulfonamide groups, which impart unique chemical and biological properties. Here are some similar compounds:
N-(2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl)benzenesulfonamide: : Similar structural framework but lacks the furan ring.
3-(benzylsulfonyl)-N-(2-(furan-2-yl)phenyl)propanamide: : Contains the furan and sulfonamide groups but lacks the oxadiazole ring.
2-(3-(benzenesulfonyl)propyl)-N-(2-(furan-2-yl)phenyl)-1,2,4-oxadiazole: : Another structural analog with slight variations in the position and types of substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-20(12-14-31(27,28)17-8-2-1-3-9-17)23-18-10-5-4-7-16(18)15-21-24-22(25-30-21)19-11-6-13-29-19/h1-11,13H,12,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCZEXRIXYQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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